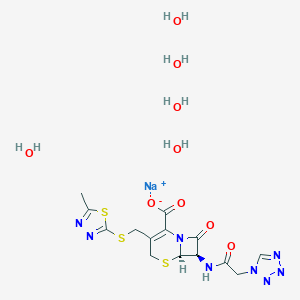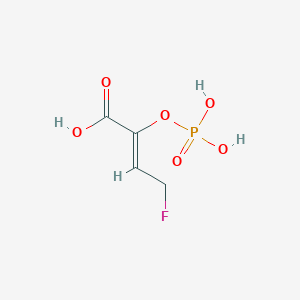
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid, commonly known as F-2-PB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. F-2-PB is a phosphonate derivative that has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The neuroprotective effects of F-2-PB are thought to be mediated by its ability to activate the Nrf2-ARE signaling pathway. This pathway is responsible for regulating the expression of genes involved in antioxidant defense and detoxification. F-2-PB has been shown to upregulate the expression of Nrf2 and its downstream targets, including heme oxygenase-1 and glutathione peroxidase. This leads to increased antioxidant capacity and reduced oxidative stress in the brain.
Biochemical and Physiological Effects
F-2-PB has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation in the brain, as well as protect against neuronal cell death. F-2-PB has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In addition, F-2-PB has been found to have a good safety profile and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using F-2-PB in lab experiments is its neuroprotective properties. This makes it a useful tool for studying the mechanisms underlying neurological disorders and for developing new treatments. In addition, F-2-PB has been found to have a good safety profile and low toxicity, which makes it suitable for use in animal models.
One of the limitations of using F-2-PB in lab experiments is its low solubility in water, which can make it difficult to administer. In addition, the synthesis method for F-2-PB is complex and has a low overall yield, which can make it expensive to produce.
Orientations Futures
There are several future directions for research on F-2-PB. One area of research is to further investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is to develop more efficient synthesis methods for F-2-PB that can increase its overall yield and reduce its cost. Finally, future research could focus on developing new derivatives of F-2-PB that have improved solubility and bioavailability.
Méthodes De Synthèse
The synthesis of F-2-PB involves a multi-step process that starts with the reaction of ethyl 4-fluoroacetoacetate with diethyl phosphite to produce ethyl 4-fluoro-3-oxobutanoate. This intermediate is then reacted with hydroxylamine hydrochloride to produce ethyl 4-fluoro-3-hydroxybutanoate, which is then treated with triphosgene to produce (Z)-4-fluoro-2-phosphonooxybut-2-enoic acid. The overall yield of this synthesis method is around 25%.
Applications De Recherche Scientifique
F-2-PB has been extensively studied for its potential therapeutic applications in neurological disorders. It has been found to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain. F-2-PB has been shown to protect against neuronal cell death in animal models of Alzheimer's disease and Parkinson's disease. In addition, F-2-PB has been studied for its potential use in treating ischemic stroke and traumatic brain injury.
Propriétés
Numéro CAS |
112505-10-9 |
|---|---|
Nom du produit |
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid |
Formule moléculaire |
C4H6FO6P |
Poids moléculaire |
200.06 g/mol |
Nom IUPAC |
(Z)-4-fluoro-2-phosphonooxybut-2-enoic acid |
InChI |
InChI=1S/C4H6FO6P/c5-2-1-3(4(6)7)11-12(8,9)10/h1H,2H2,(H,6,7)(H2,8,9,10)/b3-1- |
Clé InChI |
VBDHHJPTZBTOGT-IWQZZHSRSA-N |
SMILES isomérique |
C(/C=C(/C(=O)O)\OP(=O)(O)O)F |
SMILES |
C(C=C(C(=O)O)OP(=O)(O)O)F |
SMILES canonique |
C(C=C(C(=O)O)OP(=O)(O)O)F |
Synonymes |
3-(fluoromethyl)phosphoenolpyruvate 3-FMPEP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Dimethylamino)(dimethyl)silyl]butanenitrile](/img/structure/B53559.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)

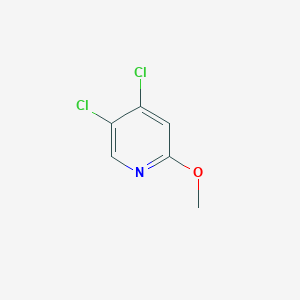
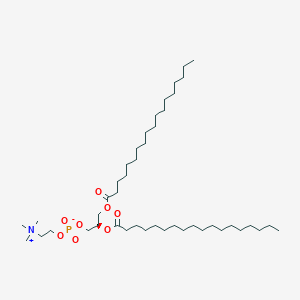
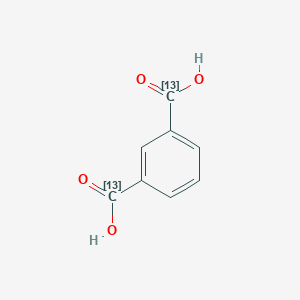


![[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-iodo-2,6-dimethylbenzoate](/img/structure/B53583.png)

